

Technical Support Center: Platinum Catalyst Deactivation in Nitric Acid Production

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Compound of Interest

Compound Name: Nitric acid;platinum

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This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with platinum catalyst deactivation during nitric acid production via ammonia oxidation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why has the conversion efficiency of my ammonia oxidation process suddenly dropped?

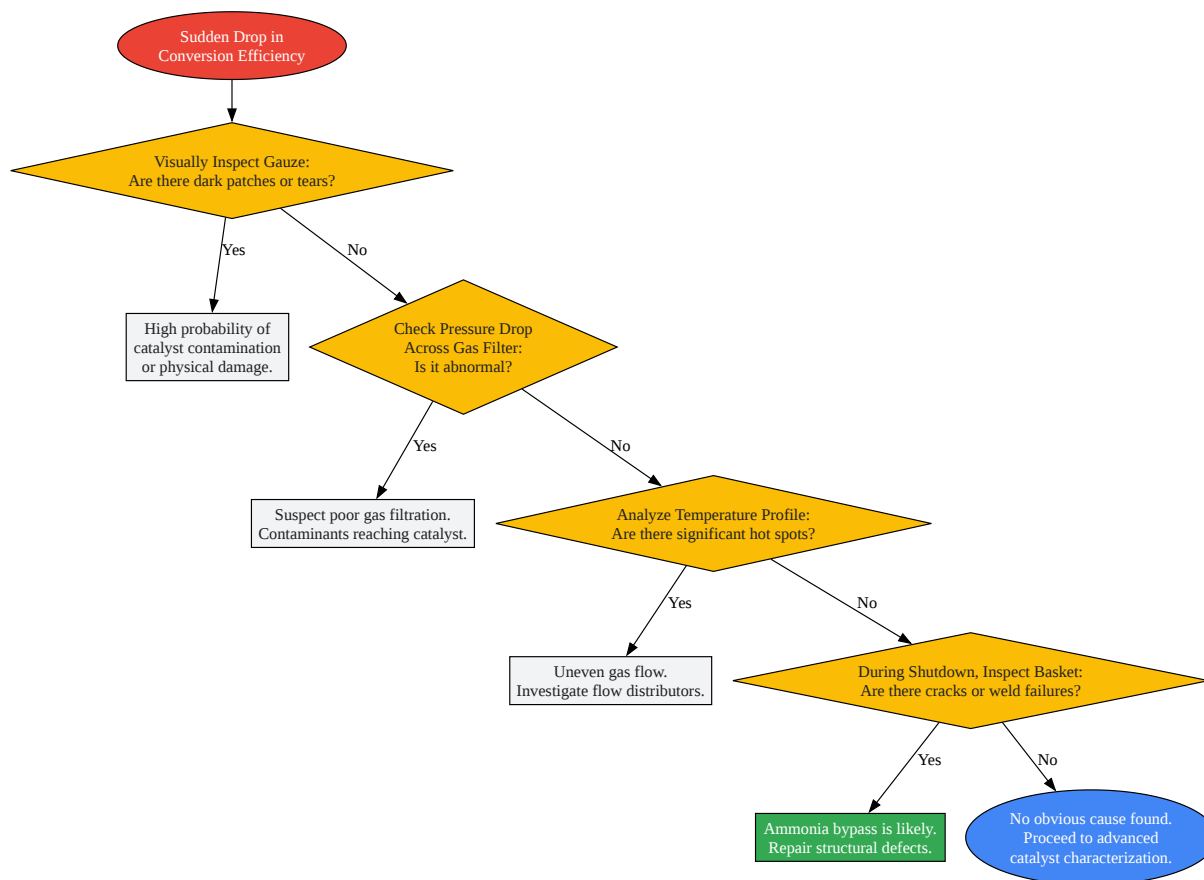
A sudden drop in conversion efficiency, often accompanied by an increase in nitrous oxide (N₂O) emissions, is a common issue.^{[1][2]} Several factors can be the root cause:

- **Catalyst Contamination:** This is a primary cause of performance decline. Iron is one of the most detrimental contaminants as it physically blocks platinum catalytic sites and can also oxidize ammonia, but with a higher selectivity towards nitrogen (N₂) and N₂O.^{[1][2]} Contamination may be visible as dark patches on the gauze surface.^{[1][2]} Sources of contamination include poor gas filtration or leaks in the boiler.^[2]
- **Ammonia Bypassing the Catalyst:** Structural problems within the reactor, such as cracks in the catalyst basket often caused by weld failure or thermal cycling, can allow the ammonia-air mixture to bypass the catalyst gauze entirely.^[2] This is frequently identified as the cause for the most severe drops in performance.^[2]

- **Physical Damage to the Gauze:** Tears or other physical damage to the catalyst gauze can compromise its effectiveness and lead to reduced efficiency.[\[1\]](#)
- **Uneven Flow or Temperature:** An uneven temperature distribution across the gauze can indicate non-uniform gas flow.[\[1\]](#) Hot spots might suggest higher selectivity to N_2 and N_2O , as these reactions are more exothermic than the desired nitric oxide (NO) production.[\[1\]](#)

Troubleshooting Steps:

- **Visual Inspection:** If possible, visually inspect the gauze surface for any signs of physical damage, such as tearing, or the presence of dark patches that could indicate contamination.[\[1\]](#)[\[2\]](#)
- **Check Gas Filtration:** Examine the pressure drop across the mixed gas filter. A significant change could indicate damage to the filter, allowing contaminants to reach the catalyst.[\[1\]](#)[\[2\]](#)
- **Review Ammonia Quality:** Analyze ammonia quality certificates to see if there has been an increase in contaminants like iron from the ammonia feed.[\[1\]](#)
- **Monitor Temperature Profile:** Check thermocouple readings for any uneven temperature distributions across the catalyst bed.[\[1\]](#)
- **Inspect Reactor Internals:** During a shutdown, inspect the catalyst basket for any cracks or structural failures that could lead to gas bypassing.[\[2\]](#)



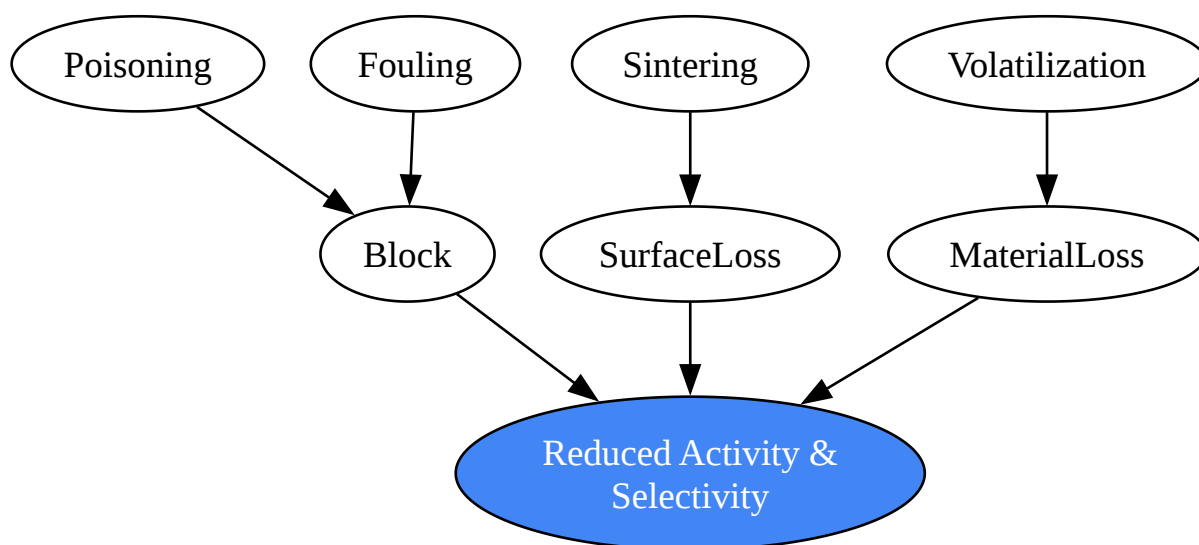
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Caption: Troubleshooting workflow for diagnosing drops in conversion efficiency.

Q2: What are the primary mechanisms of platinum catalyst deactivation?

Catalyst deactivation is an inevitable process that can be accelerated by several factors. The primary mechanisms are chemical, thermal, and mechanical.[3]

- **Poisoning (Chemical):** This occurs when impurities in the feed stream strongly adsorb to the active sites on the catalyst, rendering them inactive.[3][4] For platinum catalysts in nitric acid production, iron is a particularly damaging poison.[1][2] Other potential poisons include sulfur and lead compounds.[3]
- **Fouling/Coking (Chemical/Mechanical):** This involves the physical deposition of substances on the catalyst surface, blocking pores and active sites.[3] Carbonaceous deposits (coke) are a common cause of fouling in many catalytic processes.[5]
- **Thermal Degradation/Sintering (Thermal):** At the high operating temperatures of ammonia oxidation (810°C to 960°C), the small platinum crystallites can grow into larger ones.[3][6] This process, known as sintering, leads to a decrease in the active surface area and, consequently, a loss of catalytic activity.[3] The presence of water vapor can accelerate sintering.[3]
- **Volatilization (Thermal/Chemical):** At high temperatures, platinum can be lost from the gauze, likely in the form of volatile platinum oxides.[6][7] This not only deactivates the catalyst but also results in a loss of valuable precious metal.[6][8]
- **Mechanical Attrition:** The physical movement and friction of the catalyst gauzes can cause mechanical wear and loss of material over time.[8]



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Caption: Primary mechanisms of platinum catalyst deactivation and their effects.

Q3: How can I minimize the rate of platinum loss from the catalyst gauze?

Platinum loss is a significant operational cost in nitric acid production.[8] The rate of loss is influenced by operating conditions and catalyst composition.

- **Operating Conditions:** Higher operating pressures and temperatures generally lead to increased platinum loss.[6][8] The start-up phase is also a critical period for potential platinum losses, which can be minimized by using controlled preheating techniques like electrical heating instead of direct flame burners.[9]
- **Catalyst Alloy Composition:** The composition of the platinum alloy gauze plays a crucial role. Adding palladium to platinum-rhodium alloys has been shown to decrease the rate of weight loss and the amount of platinum lost.[10] This is attributed to palladium accumulating on the surface, which affects both platinum oxidation and the reduction of platinum oxide.[10]
- **Platinum Recovery Gauzes:** A common industrial practice is to install "getter" or "catchment" gauzes downstream of the primary catalyst pack.[6] These are typically made of palladium or palladium-rich alloys and are designed to capture volatile platinum before it is lost from the system.[6]

Data on Platinum Loss Rates

| Plant Pressure | Alloy Type | Platinum Loss Rate (g/ton of HNO ₃) | Reference |
|----------------|------------------|---|-----------|
| Atmospheric | Pt-Rh | ~0.05 | [8] |
| High Pressure | Pt-Rh | up to 0.45 | [8] |
| Atmospheric | Pt-Pd-Rh (PPR#1) | 0.061 | [8] |
| Atmospheric | Pt-Pd-Rh (PPR#2) | 0.044 | [8] |

Experimental Protocols for Catalyst Characterization

When troubleshooting fails to identify the root cause of deactivation, a detailed characterization of the fresh and spent catalyst is necessary.[4][5]

Q4: What techniques can be used to identify poisons on my catalyst surface?

To identify the presence and chemical state of surface contaminants, spectroscopic techniques are highly effective.

- X-ray Photoelectron Spectroscopy (XPS): This is a surface-sensitive technique that can detect the presence of poisoning elements (e.g., Fe, S, P) on the catalyst's surface and provide information about their chemical state.[4]
- Elemental Analysis (XRF/PIXE): X-ray Fluorescence (XRF) or Proton Induced X-ray Emission (PIXE) can identify and quantify foreign elements that have been deposited onto the catalyst, which helps in diagnosing contamination.[4]

General Protocol for XPS Analysis:

- Sample Preparation: Carefully cut a small, representative sample from both the fresh and the spent catalyst gauze. Handle samples with clean tools to avoid further contamination.

- **Mounting:** Mount the samples on a compatible sample holder using ultra-high vacuum (UHV) compatible tape or clips.
- **Introduction to UHV:** Introduce the samples into the XPS instrument's ultra-high vacuum chamber.
- **Survey Scan:** Perform a wide energy range survey scan to identify all elements present on the surface.
- **High-Resolution Scans:** Acquire high-resolution scans over the specific energy regions of the elements of interest (e.g., Pt 4f, Rh 3d, Pd 3d, O 1s, N 1s, and suspected contaminants like Fe 2p).
- **Data Analysis:** Analyze the resulting spectra to determine elemental composition and chemical states by examining binding energies and peak shapes. Compare the spectra of the spent catalyst to the fresh one to identify contaminants and chemical changes.

Q5: How can I determine if my catalyst has undergone thermal degradation (sintering)?

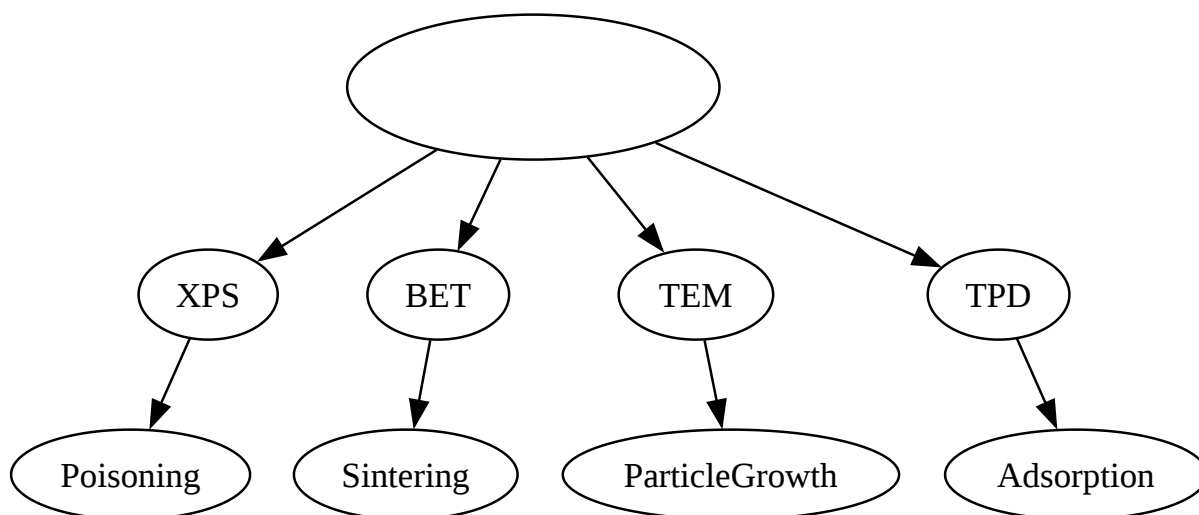
Sintering results in a loss of active surface area. This can be quantified using the following methods.

- **BET Surface Area Analysis:** This technique measures the total surface area of the catalyst by nitrogen physisorption. A significant reduction in the BET surface area of a spent catalyst compared to a fresh one is a strong indicator of sintering or fouling.[4]
- **Transmission Electron Microscopy (TEM):** TEM allows for direct visualization of the platinum nanoparticles on the support. By comparing TEM images of fresh and used catalysts, one can observe any increase in particle size, which is direct evidence of sintering.[5]

General Protocol for BET Surface Area Analysis:

- **Sample Preparation:** A small, accurately weighed portion of the catalyst is placed in a sample tube.

- **Degassing:** The sample is heated under vacuum or in a flow of inert gas to remove any adsorbed contaminants (like water) from the surface. The temperature and duration of degassing must be carefully chosen to clean the surface without altering its structure.
- **Analysis:** The sample tube is cooled, typically to liquid nitrogen temperature (77 K). Nitrogen gas is then introduced to the sample in controlled, incremental doses.
- **Measurement:** The instrument records the amount of gas adsorbed at each pressure point, generating an adsorption/desorption isotherm.
- **Calculation:** The Brunauer-Emmett-Teller (BET) equation is applied to the data from the isotherm to calculate the total surface area of the sample.



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Caption: Experimental workflow for characterizing deactivated platinum catalysts.

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